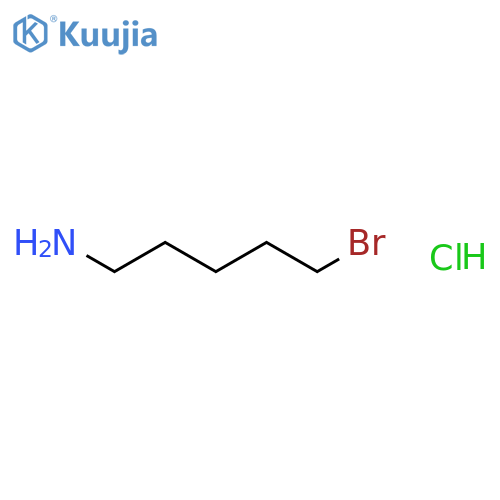Cas no 1246816-76-1 (5-Bromo-1-pentylamine, Hydrochloride)
5-ブロモ-1-ペンチルアミン塩酸塩は、有機合成化学において重要な中間体として利用される化合物です。分子式はC5H12BrN・HClで、分子量は210.52 g/molです。この化合物は、アミン基とブロモ基を有するため、多様な官能基変換やカップリング反応に適しています。特に、医薬品や農薬の合成において、鎖延長やヘテロ環構築の前駆体として有用です。塩酸塩形態であるため、取り扱いが容易で安定性に優れています。高純度品は結晶性が良好であり、再現性の高い反応を可能にします。実験室規模から工業生産まで幅広く応用可能な試薬です。

1246816-76-1 structure
商品名:5-Bromo-1-pentylamine, Hydrochloride
5-Bromo-1-pentylamine, Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-1-pentylamine, Hydrochloride
- 5-bromopentan-1-amine,hydrochloride
- 5-bromopentylammonium chloride
- 5-BROMOPENTAN-1-AMINE HYDROCHLORIDE
- DTXSID30724444
- J-005127
- SCHEMBL3331972
- 5-bromopentan-1-amine;hydrochloride
- 5-Bromopentan-1-amine--hydrogen chloride (1/1)
- 1246816-76-1
-
- インチ: InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H
- InChIKey: LIBQRJDLYOTOGR-UHFFFAOYSA-N
- ほほえんだ: C(CCN)CCBr.Cl
計算された属性
- せいみつぶんしりょう: 200.99200
- どういたいしつりょう: 200.99199g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 31.3
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- ゆうかいてん: 137-139°C
- PSA: 26.02000
- LogP: 3.01260
5-Bromo-1-pentylamine, Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-217149-250 mg |
5-Bromo-1-pentylamine, Hydrochloride, |
1246816-76-1 | 250MG |
¥2,858.00 | 2023-07-11 | ||
| TRC | B686325-250mg |
5-Bromo-1-pentylamine, Hydrochloride |
1246816-76-1 | 250mg |
$ 234.00 | 2023-09-08 | ||
| TRC | B686325-2.5g |
5-Bromo-1-pentylamine, Hydrochloride |
1246816-76-1 | 2.5g |
$ 1777.00 | 2023-09-08 | ||
| 1PlusChem | 1P009FM6-250mg |
5-Bromo-1-pentylamine, Hydrochloride |
1246816-76-1 | 250mg |
$303.00 | 2025-02-24 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-217149-250mg |
5-Bromo-1-pentylamine, Hydrochloride, |
1246816-76-1 | 250mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AE39342-250mg |
5-Bromopentan-1-amine hydrochloride |
1246816-76-1 | 250mg |
$725.00 | 2024-04-20 | ||
| A2B Chem LLC | AE39342-1g |
5-Bromopentan-1-amine hydrochloride |
1246816-76-1 | 1g |
$1788.00 | 2024-04-20 | ||
| 1PlusChem | 1P009FM6-2.5g |
5-Bromo-1-pentylamine, Hydrochloride |
1246816-76-1 | 2.5g |
$1535.00 | 2025-02-24 |
5-Bromo-1-pentylamine, Hydrochloride 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
1246816-76-1 (5-Bromo-1-pentylamine, Hydrochloride) 関連製品
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
